molecular formula C17H22N4S B084987 1,1-Bis[4-(dimethylamino)phenyl]thiourea CAS No. 13991-81-6

1,1-Bis[4-(dimethylamino)phenyl]thiourea

Katalognummer B084987
CAS-Nummer: 13991-81-6
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: PZLTXMRUOFZLOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis[4-(dimethylamino)phenyl]thiourea, commonly known as BDMTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDMTU is a thiourea derivative that has been extensively studied for its unique properties and potential uses in different areas of research.

Wirkmechanismus

BDMTU's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, including carbonic anhydrases and ureases. BDMTU has also been found to act as a chelating agent, binding to metal ions and preventing their activity.
Biochemical and Physiological Effects:
BDMTU has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. BDMTU has also been studied for its potential use as a diagnostic tool for certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

BDMTU has several advantages for use in lab experiments, including its stability and ease of synthesis. However, BDMTU's limited solubility in water can pose challenges for its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on BDMTU, including its potential use as a drug delivery system, its application in nanotechnology, and its use as a diagnostic tool for various diseases. Further research is needed to fully understand BDMTU's mechanism of action and potential applications in different fields of research.
Conclusion:
In conclusion, BDMTU is a promising compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. Further research is needed to fully understand BDMTU's mechanism of action and potential uses, but its potential applications make it a promising candidate for future research.

Synthesemethoden

BDMTU can be synthesized through various methods, including the reaction of 4-(dimethylamino)phenyl isothiocyanate with aniline in the presence of a base or by reacting 4-(dimethylamino)phenyl isocyanate with thiourea. The synthesis of BDMTU requires careful handling, and the purity of the compound is critical for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

BDMTU has been studied for its potential applications in various fields of research, including material science, biochemistry, and pharmacology. BDMTU has been found to exhibit unique properties that make it a promising candidate for various applications.

Eigenschaften

CAS-Nummer

13991-81-6

Molekularformel

C17H22N4S

Molekulargewicht

314.5 g/mol

IUPAC-Name

1,3-bis[4-(dimethylamino)phenyl]thiourea

InChI

InChI=1S/C17H22N4S/c1-20(2)15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21(3)4/h5-12H,1-4H3,(H2,18,19,22)

InChI-Schlüssel

PZLTXMRUOFZLOW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=S)N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C

Piktogramme

Acute Toxic; Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.